molecular formula C20H18N4O2 B12187499 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12187499
M. Wt: 346.4 g/mol
InChI Key: WIYXFGZTQJUHSB-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound features two indole moieties connected by an ethyl chain, with one indole ring substituted at the 5-position with a carbonyl group and the other at the 3-position with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its dual indole structure connected by an ethyl chain and the presence of both carbonyl and carboxamide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(14-5-6-17-13(11-14)7-8-21-17)22-9-10-23-20(26)16-12-24-18-4-2-1-3-15(16)18/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26)

InChI Key

WIYXFGZTQJUHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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